eremophilane sesquiterpenoids classification and nomenclature
eremophilane sesquiterpenoids classification and nomenclature
An In-depth Technical Guide to Eremophilane Sesquiterpenoids: Classification, Nomenclature, and Analysis
Introduction
Eremophilane-type sesquiterpenoids are a significant and structurally diverse class of natural products, comprising a characteristic bicyclic [4.4.0] decalin skeleton.[1] These compounds, which are composed of three isoprene (B109036) units, are notable for their biogenesis, which involves a key methyl migration that challenges the classical isoprene rule.[2][3] First isolated in 1932 from the wood oil of Eremophila mitchellii, over 650 eremophilane derivatives have since been identified.[3] They are widely distributed in nature, predominantly found in terrestrial plants of the Asteraceae family (genera Ligularia, Senecio, and Petasites) and are also prolific metabolites of fungi, including those from marine and endophytic environments.[2][4][5]
The structural diversity of eremophilanes, arising from various oxidation patterns and rearrangements, leads to a broad spectrum of potent biological activities.[6] These include anti-inflammatory, antitumor, cytotoxic, antibacterial, neuroprotective, and immunosuppressive properties, making them promising candidates for drug discovery and development.[6][7][8] This technical guide provides a comprehensive overview of the classification, nomenclature, and key experimental methodologies pertinent to the study of eremophilane sesquiterpenoids.
Classification
Eremophilane sesquiterpenoids are classified based on the structural modifications of their characteristic carbon skeleton. The core structure is a decalin ring system with a unique substitution pattern resulting from a 1,2-methyl shift during their biosynthesis from farnesyl pyrophosphate (FPP).[2][3]
1. Based on the Carbon Skeleton:
-
Eremophilanes: The fundamental bicyclic structure.
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Furanoeremophilanes: Characterized by a furan (B31954) ring fused to the decalin core. These can be further oxidized to form butenolides.[1]
-
Nor-eremophilanes: Compounds that have lost one or more carbon atoms from the parent skeleton, such as the 3-nor-eremophilane lactone-lactam skeleton found in rhizoperemophilane N.[9]
-
Rearranged Skeletons: Some compounds feature rearranged tricyclic systems, often highly oxygenated and containing moieties like hemiacetals.[8]
2. Based on Functional Groups and Oxidation Patterns:
The structural diversity is greatly enhanced by oxidation at various positions. Common functionalities include:
-
Alcohols, acids, esters, and glycosides.[2]
-
Ketones, particularly α,β-unsaturated ketones.[9]
-
Epoxy rings.[9]
-
Highly oxygenated derivatives, including those with hemiacetal groups, are frequently isolated from fungal sources.[6][8]
3. Based on Origin (Plant vs. Fungi):
While both plants and fungi produce eremophilanes, there are some distinctions. Fungal eremophilanes often exhibit unique and complex oxygenation patterns.[9][10] For instance, many fungal metabolites feature highly functionalized fatty acid chains esterified to the eremophilane backbone, which can enhance their biological activity.[10] Interestingly, very few eremophilanes found in plants have also been identified in fungi, highlighting the distinct biosynthetic machinery in these organisms.[10]
Nomenclature
The systematic naming of eremophilane sesquiterpenoids follows the principles established by the International Union of Pure and Applied Chemistry (IUPAC).[11][12] The nomenclature is based on substitutive principles applied to the parent hydride.
Parent Hydride and Numbering:
The parent structure is the bicyclo[4.4.0]decane skeleton. The numbering for the eremophilane skeleton is standardized as shown below. The naming convention treats the compound as a parent hydride with various substituents.[11]
Key IUPAC Naming Rules:
-
Identify the Parent Hydride: The core is named "eremophilane."
-
Identify the Principal Functional Group: The functional group with the highest priority (e.g., carboxylic acid > ester > amide > ketone > alcohol) is cited as a suffix.[13][14]
-
Identify Unsaturation: Double or triple bonds are indicated by changing the '-ane' ending of the parent name to '-ene' or '-yne'. The position is designated with a locant (number). For example, a double bond between C-7 and C-11 is denoted as eremophil-7(11)-ene.
-
Identify and Name Substituents: All other functional groups are named as prefixes, arranged in alphabetical order.[11]
-
Assign Locants: Number the parent skeleton to give the lowest possible numbers to the principal functional group, then to multiple bonds, and finally to prefixes.
-
Specify Stereochemistry: The stereochemistry at chiral centers is indicated using α (pointing down) and β (pointing up) or using the Cahn-Ingold-Prelog (R/S) system. The relative configuration is often determined by NOESY/ROESY NMR experiments.[15]
Example: The compound phomenone, an eremophilane from fungi, would be systematically named based on its structure: an eremophil-7(11)-ene skeleton with a ketone at C-8, a hydroxyl group at C-13, and an epoxide across C-9 and C-10.
Biosynthetic and Experimental Workflows
Biosynthetic Pathway of Eremophilane Sesquiterpenoids
The biosynthesis of eremophilanes deviates from the typical terpene synthesis pathway, providing a classic example of carbocation-induced rearrangement. It begins with the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP).
Caption: Generalized biosynthetic pathway of eremophilane sesquiterpenoids from FPP.
Experimental Workflow for Isolation and Structure Elucidation
The discovery of new eremophilane sesquiterpenoids follows a standardized and rigorous experimental pipeline, from isolation from the producing organism to the final determination of its three-dimensional structure.
Caption: Workflow for the isolation and structural analysis of eremophilane sesquiterpenoids.
Experimental Protocols
Isolation and Purification Protocol
This protocol is a generalized procedure for isolating eremophilane sesquiterpenoids from a fungal culture.
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Cultivation and Extraction: The fungus (e.g., Rhizopycnis vagum) is cultivated on a solid rice medium.[16] After a suitable incubation period, the fermented substrate is extracted exhaustively with an organic solvent like ethyl acetate.[7] The solvent is then evaporated under reduced pressure to yield a crude extract.
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Initial Fractionation: The crude extract is subjected to vacuum liquid chromatography (VLC) or medium-pressure liquid chromatography (MPLC) on a silica (B1680970) gel column.[7][16] Elution is performed with a solvent gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate, to separate the extract into several primary fractions.[7]
-
Chromatographic Separation: The fractions containing sesquiterpenoids (identified by thin-layer chromatography) are further purified.[16] This involves multiple chromatographic steps:
-
Column Chromatography (CC): Fractions are often separated on Sephadex LH-20 columns to remove pigments and polymeric materials.[16]
-
Semi-preparative High-Performance Liquid Chromatography (HPLC): Final purification to yield pure compounds is achieved using semi-preparative HPLC with a C18 column and a mobile phase typically consisting of a methanol/water or acetonitrile/water mixture.[9][16]
-
Structure Elucidation Protocol
The unambiguous determination of a novel eremophilane's structure relies on a combination of modern spectroscopic techniques.[7]
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the precise mass of the molecular ion, which allows for the calculation of the compound's molecular formula.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A full suite of NMR experiments is conducted to piece together the molecular structure.[6][9]
-
¹H and ¹³C NMR: Provide information on the types and numbers of protons and carbons. Characteristic signals, such as four methyl groups (one singlet, one doublet, and two from an isopropyl/isopropenyl group), are often indicative of an eremophilane skeleton.[9]
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different spin systems and establishing the carbon backbone.[6]
-
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, which is essential for determining the relative stereochemistry of the molecule.[15]
-
-
Electronic Circular Dichroism (ECD): To determine the absolute configuration of chiral molecules, an experimental ECD spectrum is recorded and compared with the theoretically calculated spectra for possible enantiomers. A good match confirms the absolute stereochemistry.[6][9]
-
Single-Crystal X-ray Diffraction: If a high-quality crystal of the compound can be grown, X-ray diffraction analysis provides the most definitive and unambiguous determination of the entire three-dimensional structure, including its absolute configuration.[6]
Quantitative Data
The following tables summarize representative quantitative data for selected eremophilane sesquiterpenoids, illustrating their spectroscopic characteristics and biological activities.
Table 1: Representative ¹H and ¹³C NMR Data for Eremophilane Sesquiterpenoids (in CDCl₃)
| Position | Rhizoperemophilane A¹ (δc, δh) | Aurantiophilane A² (δc, δh) |
| 1 | 72.3, 4.63 (ddd) | 204.3 |
| 2 | 30.1, 1.65 (m), 1.95 (m) | 44.1, 2.92 (dd), 2.58 (dd) |
| 3 | 65.2, 3.95 (ddd) | 33.9, 2.05 (m), 1.78 (m) |
| 4 | 47.1, 2.11 (m) | 39.9, 2.15 (m) |
| 5 | 43.5 | 49.0 |
| 6 | 43.7, 2.45 (m), 2.55 (m) | 24.8, 1.83 (m), 1.60 (m) |
| 7 | 128.9 | 134.6 |
| 8 | 194.4 | 100.8 |
| 9 | 122.6, 6.13 (s) | 47.7, 3.01 (d) |
| 10 | 174.0 | 79.4 |
| 11 | 145.2 | 151.7 |
| 12 | 22.3, 2.07 (s) | 170.0 |
| 13 | 20.2, 1.88 (s) | 18.4, 2.01 (s) |
| 14 | 12.3, 1.18 (s) | 15.3, 1.07 (d) |
| 15 | 22.8, 1.13 (d) | 18.4, 0.81 (s) |
¹Data from Rhizopycnis vagum.[9] ²Data from Aspergillus aurantiobrunneus.[6]
Table 2: Biological Activities of Selected Eremophilane Sesquiterpenoids
| Compound | Source Organism | Biological Activity | Target/Assay | Potency (IC₅₀ / MIC) | Reference |
| Septoreremophilane D | Septoria rudbeckiae | Antibacterial | Pseudomonas syringae | MIC: 6.25 µM | [8] |
| Septoreremophilane G | Septoria rudbeckiae | Anti-inflammatory | NO production in BV-2 cells | IC₅₀: 12.0 µM | [8] |
| Paraconulone C | Paraconiothyrium sporulosum | Cytotoxic | HepG-2 cells | IC₅₀: 2.8 µM | [17] |
| Rhizoperemophilane N | Rhizopycnis vagum | Cytotoxic | NCI-H1650 & BGC823 cells | Selective activity | [9][16] |
| Copteremophilane H | Penicillium copticola | Neuroprotective | PC12 cells | - | [5] |
Conclusion
Eremophilane sesquiterpenoids represent a fascinating class of natural products with significant chemical and biological diversity. Their unique biosynthetic origin, complex structures, and potent activities continue to attract considerable scientific interest. A systematic approach combining modern isolation techniques with powerful spectroscopic methods is essential for the discovery and characterization of new derivatives. The detailed classification, standardized nomenclature, and robust experimental protocols outlined in this guide provide a foundational framework for researchers and drug development professionals working to unlock the full therapeutic potential of these remarkable compounds.
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